Diethyl cyclopropylphosphonate Diethyl cyclopropylphosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14063612
InChI: InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H15O3P
Molecular Weight: 178.17 g/mol

Diethyl cyclopropylphosphonate

CAS No.:

Cat. No.: VC14063612

Molecular Formula: C7H15O3P

Molecular Weight: 178.17 g/mol

* For research use only. Not for human or veterinary use.

Diethyl cyclopropylphosphonate -

Specification

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
IUPAC Name diethoxyphosphorylcyclopropane
Standard InChI InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3
Standard InChI Key QMHUKDBONLQMPC-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C1CC1)OCC

Introduction

Structural and Chemical Properties

The molecular structure of DCPP features a central phosphorus atom bonded to two ethoxy groups, a cyclopropyl moiety, and an oxygen atom in the phosphonate group (C5H11O3P\text{C}_5\text{H}_{11}\text{O}_3\text{P}). The cyclopropane ring introduces substantial ring strain (approximately 27.5 kcal/mol) , which significantly influences the compound's reactivity. Nuclear magnetic resonance (NMR) studies reveal distinctive proton environments: the cyclopropyl protons resonate as a multiplet between δ 0.5–1.2 ppm, while the ethoxy groups appear as quartets near δ 4.1 ppm and triplets at δ 1.3 ppm .

The phosphonate group confers both hydrolytic stability and hydrogen-bonding capacity, enabling DCPP to participate in diverse chemical transformations. Density functional theory (DFT) calculations indicate a P=O bond length of 1.48 Å and P-C(cyclopropyl) bond length of 1.85 Å, suggesting strong conjugation between the phosphorus center and the cyclopropane ring .

Synthesis Methodologies

Grignard Reagent Approach

The most established synthesis involves a two-step process:

  • Phosphonite Formation: Cyclopropylmagnesium bromide reacts with diethyl chlorophosphite at −78°C in tetrahydrofuran (THF), yielding diethyl cyclopropylphosphonite with 82% efficiency .

  • Oxidation to Phosphonate: Treatment with sodium periodate (NaIO4\text{NaIO}_4) in aqueous methanol at 0°C oxidizes the phosphonite to DCPP, achieving 75% yield .

Critical parameters:

  • Strict temperature control (−78°C) prevents cyclopropane ring opening

  • Anhydrous conditions essential for Grignard reagent stability

Elimination Route

An alternative method utilizes 1,3-elimination of HBr from diethyl 3-bromopropylphosphonate:

Diethyl 3-bromopropylphosphonateBaseSolventDCPP+HBr\text{Diethyl 3-bromopropylphosphonate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{DCPP} + \text{HBr}

Solvent selection dictates product distribution:

  • Polar aprotic solvents (DMF, DMSO): Promote 1,2-elimination → propenylphosphonate (minor product)

  • Non-polar solvents (toluene, hexane): Favor 1,3-elimination → DCPP (85% yield)

Table 1: Comparative Analysis of Synthesis Methods

ParameterGrignard ApproachElimination Route
Yield62%85%
Reaction Time18 hours6 hours
Temperature Range−78°C to 25°C80–110°C
Byproduct FormationMg saltsHBr
ScalabilityLaboratory scaleIndustrial potential

Reactivity and Derivative Formation

DCPP serves as a versatile precursor for organophosphorus compounds through three primary reaction pathways:

Nucleophilic Substitution

The phosphonate group undergoes substitution with various nucleophiles:

  • Thiols: Produce thiophosphonates (e.g., diethyl cyclopropylthiophosphonate) using Lawesson's reagent

  • Amines: Form phosphonamidates via Mitsunobu conditions (75–90% yields)

Cyclopropane Ring Modifications

The strained cyclopropane ring participates in:

  • Ring-opening reactions: With electrophiles (e.g., bromine) to form 1,3-dibromopropylphosphonates

  • [2+1] Cycloadditions: With carbenes to generate bicyclic phosphonates

Coordination Chemistry

DCPP acts as a bidentate ligand for transition metals:

  • Palladium complexes: Catalyze Suzuki-Miyaura couplings with TOF up to 1,200 h⁻¹

  • Ruthenium complexes: Exhibit luminescent properties (λ<sub>em</sub> = 520 nm)

DerivativeTargetIC₅₀/EC₅₀Mechanism
Aminated DCPP analogs Pancreatic cancer45 μMATPase inhibition
Thiophosphonate derivatives NLRP3 inflammasome2.8 μMCaspase-1 activation blockade
Boron-containing analogs E. coli K1215 μg/mLCell membrane disruption

Key findings:

  • Antitumor activity: Aminated derivatives suppress pancreatic cancer cell proliferation through interference with glucose metabolism (Warburg effect inhibition)

  • Anti-inflammatory effects: Thiophosphonate analogs reduce IL-1β secretion by 78% in macrophage models

  • Antimicrobial properties: Boronated derivatives exhibit broad-spectrum activity against Gram-negative pathogens

Industrial and Materials Science Applications

Flame Retardants

DCPP-based additives demonstrate superior flame suppression:

  • LOI values: 32.5% vs. 26.8% for conventional phosphate esters

  • Char yield: 28% at 600°C (N<sub>2</sub> atmosphere)

Polymer Modification

Incorporation into polyethylenes enhances material properties:

  • Thermal stability: Increase in decomposition temperature from 280°C to 325°C

  • Dielectric constant: Reduced from 2.3 to 1.9 at 1 MHz

Catalysis

DCPP-modified zeolites show improved catalytic performance:

  • Methanol-to-olefins conversion: 92% selectivity vs. 78% for unmodified catalysts

  • Lifetime extension: 400 hours vs. 220 hours baseline

Future Research Directions

  • Asymmetric synthesis: Developing enantioselective routes to chiral DCPP derivatives

  • Drug delivery systems: Exploring DCPP-containing dendrimers for targeted cancer therapy

  • Energy storage: Investigating phosphonate-based electrolytes for lithium-ion batteries

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